molecular formula C12H22BrNO3 B13334374 tert-Butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate

tert-Butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate

Cat. No.: B13334374
M. Wt: 308.21 g/mol
InChI Key: FMWOIHBPFFNPSW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate is a versatile bifunctional piperidine-based building block specifically designed for advanced pharmaceutical research and the synthesis of complex heterocyclic compounds . The molecule features two critical reactive sites: a bromomethyl group which serves as a versatile handle for nucleophilic substitution reactions, such as alkylations, and a Boc-protected secondary amine which can be readily deprotected to reveal a reactive amine functionality for further derivatization . The additional methoxy substituent on the piperidine ring influences the stereoelectronic properties of the scaffold, offering researchers a means to modulate the physicochemical characteristics of final target molecules. Such specialized intermediates are of high value in diversity-oriented synthesis (DOS) for constructing DNA-encoded libraries and in medicinal chemistry campaigns for creating heterocyclic amino acid derivatives and other pharmacologically active structures . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H22BrNO3

Molecular Weight

308.21 g/mol

IUPAC Name

tert-butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate

InChI

InChI=1S/C12H22BrNO3/c1-11(2,3)17-10(15)14-7-5-6-12(8-13,9-14)16-4/h5-9H2,1-4H3

InChI Key

FMWOIHBPFFNPSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CBr)OC

Origin of Product

United States

Preparation Methods

General Synthesis Strategy

The synthesis involves multi-step reactions to construct the piperidine core, introduce substituents, and protect functional groups. Key stages include:

Comparative Reaction Pathways

While direct protocols for this compound are scarce, analogous syntheses suggest plausible routes:

Step Objective Reagents/Conditions Reference Analogues
1 Piperidine ring synthesis Cycloamination of δ-amino ketones Imidazothiazole formation
2 Methoxylation NaOMe/MeI in polar aprotic solvents Piperidine methoxylation
3 Bromomethyl introduction PBr₃ or NBS with radical initiators Bromination of alcohol intermediates
4 Boc protection Di-tert-butyl dicarbonate (Boc₂O) Boc-group installation

Structural and Analytical Data

Critical physicochemical properties of the compound are summarized below:

Property Value
Molecular formula C₁₂H₂₂BrNO₃
Molecular weight 308.21 g/mol
IUPAC name tert-butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)(CBr)OC

Source: VulcanChem product data.

Chemical Reactions Analysis

Key Reaction Steps

The synthesis involves multi-step organic transformations:

  • Piperidine ring formation : Cyclization of appropriate precursors to form the six-membered piperidine ring.

  • Bromination : Introduction of the bromomethyl group via radical bromination (e.g., using N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) as a radical initiator in inert solvents like dichloromethane (DCM)).

  • Esterification : Formation of the tert-butyl ester through reaction with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions .

Reaction Conditions

Reaction StepReagentsSolventTemperatureYield
EsterificationDi-tert-butyl dicarbonateDCM0°C → rt100%
Alternative esterificationDi-tert-butyl dicarbonateTHFrt98%
Bromination (similar analog)NBS, AIBNDCMrt~85%

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group (-CH₂Br) undergoes nucleophilic substitution with a variety of nucleophiles (e.g., amines, alcohols, thiols), enabling the formation of substituted derivatives. For example:

  • Amine substitution : Reaction with primary or secondary amines yields amides or alkylated amines.

  • Alcohol substitution : Reaction with alcohols generates ethers.

  • Thiol substitution : Reaction with thiols produces sulfides.

Ester Hydrolysis

The tert-butyl ester (-OC(O)Ot-Bu) can undergo acidic or basic hydrolysis to release tert-butyl alcohol and form the corresponding carboxylic acid. This step is critical for further functionalization or biological assays.

Influence of the Methoxy Group

The methoxy substituent (-OCH₃) at the 3-position:

  • Steric effects : Reduces steric hindrance compared to bulkier substituents.

  • Electronic effects : May slightly deactivate the ring but does not directly participate in substitution reactions.

Comparison with Structural Analogues

The reactivity of tert-Butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate can be contrasted with related compounds:

CompoundKey DifferenceReactivity Implications
tert-Butyl 3-(bromomethyl)piperidine-1-carboxylateLacks methoxy groupIncreased steric hindrance at position 3
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylateBromine at position 4Altered regioselectivity for substitution
tert-Butyl 3-(bromom

Scientific Research Applications

tert-Butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The methoxy group can participate in oxidation reactions, while the ester group can undergo reduction. These reactions are mediated by various molecular targets and pathways, depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Ring Size and Strain : The azetidine analog (four-membered ring) exhibits higher ring strain compared to piperidine derivatives, which may limit its stability under harsh reaction conditions .
  • In contrast, fluoro substituents (e.g., in 3,3-difluoro analogs) withdraw electron density, increasing polarity and resistance to oxidation . Bromomethyl vs. Bromo: The bromomethyl group offers greater versatility in alkylation or cross-coupling reactions compared to the simpler bromo substituent in tert-butyl 3-bromopiperidine-1-carboxylate .

Research Findings and Trends

  • Pharmaceutical Relevance : The target compound and its analogs are frequently cited in patents for kinase inhibitors (e.g., EP 1 763 351 B9), highlighting their role in anticancer drug discovery .
  • Crystallography : SHELX software is commonly used to resolve crystal structures of related piperidine derivatives, aiding in conformational analysis .
  • Synthetic Methodologies : details Boc-protection strategies for similar piperidine intermediates, emphasizing the utility of tert-butyl groups in multi-step syntheses .

Biological Activity

Tert-butyl 3-(bromomethyl)-3-methoxypiperidine-1-carboxylate is an organic compound belonging to the piperidine derivative class. Its unique structural features, including a tert-butyl group, a bromomethyl substituent, and a methoxy group, contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C13H18BrN1O3
  • Molecular Weight : Approximately 308.21 g/mol
  • Structure : The compound features a piperidine ring with various functional groups that enhance its reactivity and biological interactions.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant interactions with biological targets, particularly in the context of neurotransmission and microbial resistance. Further investigations are required to elucidate these interactions fully.

Potential Biological Interactions

  • Neurotransmission : The structural components may allow the compound to interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
  • Antimicrobial Activity : Initial data indicate possible effectiveness against certain microbial strains, warranting further exploration into its use as an antimicrobial agent.

Antiproliferative Activity

A study comparing various piperidine derivatives found that compounds with similar structures exhibited varying degrees of antiproliferative activity against cancer cell lines. The following table summarizes the IC50 values of related compounds:

Compound NameIC50 (µM)Target Cell Line
Doxorubicin0.5HCT116
Etoposide2.0MCF-7
This compoundTBDTBD

Note: TBD indicates that specific IC50 values for this compound are yet to be determined through further experimentation.

Antioxidant Activity

The antioxidant capacity of related compounds was assessed using DPPH and FRAP assays. Compounds similar to this compound demonstrated significant antioxidant properties, which may contribute to their antiproliferative effects by mitigating oxidative stress in cells.

Case Studies

Research has indicated that derivatives of methoxypiperidine compounds show promise in cancer treatment due to their selective cytotoxicity towards specific cancer cell lines. For instance:

  • A derivative with a similar structure demonstrated an IC50 value of 4.4 µM against MCF-7 cells, indicating strong antiproliferative activity.

Q & A

Q. How to design mechanistic studies for bromine displacement reactions?

  • Isotopic Labeling : Substitute bromide with ⁸¹Br to track leaving-group kinetics via ICP-MS .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated solvents (e.g., D₂O vs. H₂O) to distinguish SN1/SN2 pathways .

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